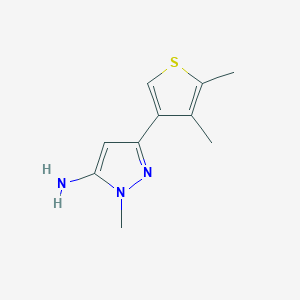

3-(4,5-Dimethylthiophen-3-yl)-1-methyl-1H-pyrazol-5-amine

Description

3-(4,5-Dimethylthiophen-3-yl)-1-methyl-1H-pyrazol-5-amine is a pyrazole derivative featuring a 1-methylpyrazole core substituted with a 4,5-dimethylthiophen-3-yl group at the 3-position. Pyrazole amines are widely studied for their pharmacological and agrochemical applications, including kinase inhibition and antimicrobial activity .

Properties

Molecular Formula |

C10H13N3S |

|---|---|

Molecular Weight |

207.30 g/mol |

IUPAC Name |

5-(4,5-dimethylthiophen-3-yl)-2-methylpyrazol-3-amine |

InChI |

InChI=1S/C10H13N3S/c1-6-7(2)14-5-8(6)9-4-10(11)13(3)12-9/h4-5H,11H2,1-3H3 |

InChI Key |

AAUUEHCQSSKGPV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC=C1C2=NN(C(=C2)N)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5-Dimethylthiophen-3-yl)-1-methyl-1H-pyrazol-5-amine typically involves the formation of the thiophene ring followed by the construction of the pyrazole ring. One common method for synthesizing thiophene derivatives is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The pyrazole ring can be formed through the reaction of hydrazines with 1,3-diketones .

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable versions of the aforementioned synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4,5-Dimethylthiophen-3-yl)-1-methyl-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Electrophilic substitution reactions can be facilitated by reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine.

Scientific Research Applications

3-(4,5-Dimethylthiophen-3-yl)-1-methyl-1H-pyrazol-5-amine has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

Industry: The compound can be used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 3-(4,5-Dimethylthiophen-3-yl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The pyrazole ring can enhance the binding affinity and specificity of the compound for its targets. These interactions can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Structural Features

Key Observations :

Challenges :

Target Compound Hypotheses :

Physicochemical Properties

- Solubility : Thiophene-containing derivatives (target compound) are less polar than phenyl analogs, reducing aqueous solubility but improving lipid membrane permeability .

- Thermal Stability : tert-Butyl analogs exhibit higher melting points (86–88°C) due to crystalline packing , whereas halogenated derivatives (e.g., chlorophenyl) show moderate stability .

Biological Activity

3-(4,5-Dimethylthiophen-3-yl)-1-methyl-1H-pyrazol-5-amine (CAS No. 1936484-65-9) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that may contribute to its pharmacological properties, making it a candidate for further investigation in various therapeutic areas.

- Molecular Formula : C₁₀H₁₃N₃S

- Molecular Weight : 207.30 g/mol

- Purity : Typically available in high purity for research applications.

Biological Activity Overview

The biological activities of this compound have been explored through various studies, revealing its potential as an anti-inflammatory, analgesic, and antimicrobial agent.

Anti-inflammatory and Analgesic Activity

Research indicates that pyrazole derivatives often exhibit anti-inflammatory properties. In a study assessing the effects of similar compounds, it was found that certain pyrazoles could inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The specific activity of this compound in this context is yet to be fully elucidated but suggests a promising avenue for further research.

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial strains. In vitro studies have shown that certain pyrazole derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Study 1: In Vitro Evaluation

A recent study investigated the antimicrobial efficacy of several pyrazole derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) was determined against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited moderate antibacterial activity with MIC values comparable to established antibiotics.

| Compound Name | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 64 | S. aureus |

| This compound | 128 | E. coli |

Study 2: Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound may interact effectively with enzymes involved in inflammation and microbial resistance mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.